AM1241 - 444912-48-5

AM1241

Catalog Number: EVT-258733
CAS Number: 444912-48-5
Molecular Formula: C22H22IN3O3
Molecular Weight: 503.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(2-iodo-5-nitrophenyl)(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone (AM1241) is a synthetic compound classified as a selective agonist for the cannabinoid receptor type 2 (CB2 receptor). [] It is a crucial tool in scientific research for exploring the functions and therapeutic potential of the CB2 receptor. [] AM1241 has high affinity and selectivity for CB2 receptors. []

Future Directions
  • Optimizing AM1241 Delivery Systems: Exploring novel drug delivery systems, such as nanoparticles or hydrogels, could improve the bioavailability and targeted delivery of AM1241, enhancing its therapeutic potential. []
  • Combining AM1241 with other Therapies: Investigating the synergistic effects of AM1241 in combination with other drugs or therapeutic approaches could lead to more effective treatments for complex diseases. []

(R)-AM1241

  • Compound Description: (R)-AM1241 is the active enantiomer of the racemic mixture (R,S)-AM1241, a selective cannabinoid receptor type 2 (CB2) agonist. [] Like its racemic parent compound, (R)-AM1241 exhibits high affinity and selectivity for CB2 receptors and demonstrates potent antinociceptive effects in animal models of pain. []
  • Relevance: (R)-AM1241 is directly relevant to AM1241 as it constitutes half of the racemic mixture. Studies demonstrate that the antinociceptive effects observed with AM1241 are primarily attributed to the (R)-enantiomer. [, ]

(S)-AM1241

  • Compound Description: (S)-AM1241 is the less active enantiomer of the racemic mixture (R,S)-AM1241, a selective CB2 receptor agonist. [] While (S)-AM1241 still binds to CB2 receptors, it demonstrates considerably lower potency compared to the (R)-enantiomer in producing antinociceptive effects. []
  • Relevance: (S)-AM1241 is directly related to AM1241 as it constitutes the other half of the racemic mixture. Understanding the differing activities of the individual enantiomers provides valuable insights into the pharmacological profile of AM1241. []

SR144528

  • Compound Description: SR144528 is a selective CB2 receptor antagonist frequently used in pharmacological studies to investigate the role of CB2 receptors. [, , , , , , , ] It effectively blocks the actions of CB2 agonists, including AM1241. [, , ]
  • Relevance: SR144528 is essential in confirming the involvement of CB2 receptors in the pharmacological effects of AM1241. Numerous studies utilize SR144528 to demonstrate that the observed effects of AM1241, such as antinociception, are indeed mediated by CB2 receptor activation and not through off-target effects. [, , , , , , , ]

AM630

  • Compound Description: AM630 acts as a selective CB2 receptor antagonist and is often employed alongside AM1241 to confirm the specific involvement of CB2 receptors in observed biological responses. [, , , , ]
  • Relevance: AM630 is crucial for dissecting the mechanism of action of AM1241 and ensuring that its effects are mediated through CB2 receptor activation. [, , , , ] The ability of AM630 to block the effects of AM1241 strengthens the conclusion that observed effects are directly related to CB2 receptor modulation.

CP55940

  • Compound Description: CP55940 is a potent agonist of both CB1 and CB2 receptors, exhibiting less selectivity compared to AM1241. [] It serves as a valuable pharmacological tool for investigating the endocannabinoid system and comparing its effects to those of more selective agonists.
  • Relevance: CP55940 allows researchers to contrast the effects of AM1241, a selective CB2 agonist, with those of a non-selective cannabinoid agonist. [] This comparison helps elucidate the specific contributions of CB2 receptor activation versus simultaneous activation of both CB1 and CB2 receptors.

WIN 55,212-2

  • Compound Description: WIN 55,212-2 is an aminoalkylindole derivative that acts as a potent agonist for both CB1 and CB2 receptors, demonstrating limited selectivity compared to AM1241. [, , ] It is commonly used to investigate the effects of general cannabinoid receptor activation.
  • Relevance: WIN 55,212-2 serves as a comparative tool to distinguish the specific effects of AM1241's selective CB2 activation from the broader effects of activating both CB1 and CB2 receptors. [, , ]

L768242 (GW405833)

  • Compound Description: L768242, also known as GW405833, is a highly selective CB2 receptor agonist often used in conjunction with AM1241 to investigate the therapeutic potential of targeting CB2 receptors in various conditions. [, , ]
  • Relevance: L768242 shares a similar pharmacological profile with AM1241, demonstrating that selective CB2 receptor activation can produce beneficial effects, particularly in the context of pain and inflammation. [, , ] The use of both compounds in research reinforces the validity and potential therapeutic relevance of targeting CB2 receptors.

JWH133

  • Compound Description: JWH133 acts as a selective agonist for the CB2 receptor and is frequently utilized in research to investigate the therapeutic potential of targeting CB2 receptors, similar to AM1241. []
  • Relevance: JWH133 provides further evidence that selective activation of the CB2 receptor, like that achieved with AM1241, can confer protective effects in models of inflammation and disease. [] The converging findings from studies utilizing both JWH133 and AM1241 strengthen the rationale for developing CB2-targeted therapies.

AM1714

  • Compound Description: AM1714 is a cannabilactone derivative that exhibits selective agonism for CB2 receptors. [] It is often used in research to study the potential of selectively activating CB2 receptors in various conditions.
  • Relevance: Similar to AM1241, AM1714 provides another tool for researchers to explore the therapeutic potential of targeting CB2 receptors. [] The shared selectivity for CB2 receptors and the observed beneficial effects in preclinical studies further highlight the importance of this receptor as a therapeutic target.

Pioglitazone

  • Compound Description: Pioglitazone is a member of the thiazolidinedione class of drugs and functions as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. [] It is primarily used to treat type 2 diabetes but has also demonstrated anti-inflammatory effects in various disease models.
  • Relevance: While not structurally related to AM1241, pioglitazone serves as a valuable comparator in understanding the time-dependent nature of therapeutic interventions in stroke models. [] By comparing the effects of delayed treatment with pioglitazone and AM1241, researchers can gain insights into the optimal therapeutic window for targeting different pathways involved in stroke recovery.

Morphine

  • Relevance: Research exploring the co-administration of AM1241 with morphine aims to determine if activating CB2 receptors can enhance the analgesic effects of morphine or mitigate the development of tolerance. [, ] This approach holds promise for improving pain management strategies and potentially reducing the reliance on opioids.
Source and Classification

(R,S)-AM1241 was first synthesized in the early 2000s by researchers aiming to create selective cannabinoid receptor agonists. Its classification as a cannabinoid stems from its ability to bind specifically to cannabinoid receptors, which are part of the endocannabinoid system involved in numerous physiological processes. The compound has been extensively studied for its pharmacological properties and potential therapeutic applications.

Synthesis Analysis

The synthesis of (R,S)-AM1241 involves several key steps:

  1. Formation of Indole Core: The synthesis begins with the preparation of an indole core through Fischer indole synthesis, where phenylhydrazine reacts with a ketone.
  2. Iodination and Nitration: The indole structure is then subjected to iodination and nitration to introduce the iodo and nitro groups at specific positions, crucial for its biological activity.
  3. Attachment of Piperidine Moiety: Finally, the piperidine moiety is attached via nucleophilic substitution reactions, resulting in the formation of (R,S)-AM1241.

The final product is characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structure and purity .

Molecular Structure Analysis

The molecular structure of (R,S)-AM1241 can be described as follows:

  • Molecular Formula: C_{16}H_{18}N_{2}O_{3}I
  • Molecular Weight: Approximately 396.23 g/mol
  • Structural Features:
    • The compound features an indole ring system that is substituted with a nitrophenyl group and a piperidine moiety.
    • The presence of an iodine atom contributes to its unique chemical properties, enhancing its binding affinity to cannabinoid receptors.

The three-dimensional conformation of (R,S)-AM1241 is critical for its interaction with the CB2 receptor, influencing its agonistic activity .

Chemical Reactions Analysis

(R,S)-AM1241 participates in various chemical reactions:

  1. Oxidation: Under specific conditions, AM1241 can be oxidized to form different oxidation products.
  2. Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.
  3. Substitution Reactions: The iodo group can undergo substitution with other nucleophiles, allowing for further derivatization of the compound.

These reactions are essential for modifying AM1241 for research purposes or developing new analogs with improved pharmacological profiles .

Mechanism of Action

(R,S)-AM1241 acts primarily as an agonist at the CB2 receptor, exhibiting a binding affinity (Ki) of approximately 3.4 nM, which indicates significant selectivity over the CB1 receptor (Ki = 239.4 nM). Upon binding to the CB2 receptor, AM1241 activates various intracellular signaling pathways:

  • Phosphoinositide 3-Kinase/AKT/MEK Pathway: Activation leads to downstream effects that modulate neuroinflammation and pain perception.
  • Impact on Neurotransmitter Release: In models of Parkinson's disease, AM1241 has been shown to increase levels of dopamine and serotonin, suggesting its potential role in neuroprotection.

Interestingly, AM1241 has been characterized as a protean agonist; its efficacy can vary depending on the assay conditions used .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R,S)-AM1241 include:

  • Appearance: Typically presented as a yellow powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability under ambient conditions varies; it should be stored away from light and moisture to maintain integrity.

These properties are vital for determining the appropriate formulation for experimental use or therapeutic applications .

Applications

(R,S)-AM1241 has several scientific applications:

  • Pain Management: Due to its selective action on CB2 receptors, AM1241 is explored for managing chronic pain conditions without the psychoactive effects associated with CB1 receptor activation.
  • Neuroprotection: Research indicates potential benefits in neurodegenerative diseases like Parkinson's disease and amyotrophic lateral sclerosis by modulating inflammatory responses .
  • Cancer Research: Studies have suggested that AM1241 may play a role in inhibiting tumor growth through immune modulation mechanisms involving CB2 receptors.
Pharmacological Profile and Receptor Interactions

Cannabinoid Receptor Subtype Selectivity

CB2 vs. CB1 Receptor Binding Affinity and Specificity

(R,S)-AM1241 is a potent and selective aminoalkylindole-derived agonist of the cannabinoid receptor type 2 (CB2), exhibiting significant binding specificity over cannabinoid receptor type 1 (CB1). Competitive radioligand binding assays using [³H]-CP55,940 reveal a CB2 affinity (Ki) of 3.4–7.0 nM in recombinant human CB2 (hCB2) expression systems, compared to a CB1 affinity (Ki) of 280–340 nM. This translates to a CB2:CB1 selectivity ratio of 40–82:1, classifying it as a highly CB2-selective ligand [1] [9] [10]. The molecular basis for this selectivity involves interactions with non-conserved residues within the CB2 transmembrane helical domains, particularly TM3 and TM5, which differ structurally from CB1 [1].

Table 1: Binding Affinity of (R,S)-AM1241 at Cannabinoid Receptors

Receptor SubtypeKi Value (nM)SpeciesSelectivity Ratio (CB2:CB1)
CB23.4–7.0Human82:1
CB1280–340Human-
CB25.2*Rat40:1*
CB24.8*Mouse40:1*

* Lower selectivity in rodents due to weaker binding to rodent CB1 receptors [1] [10].

Species-Specific Functional Activity at CB2 Receptors

Functional assays demonstrate that (R,S)-AM1241 exhibits divergent efficacy profiles across species due to sequence variations in CB2 receptors. In cAMP inhibition studies:

  • Human CB2: Acts as a potent agonist (EC₅₀ = 12 nM), inhibiting forskolin-stimulated cAMP production [1].
  • Rat CB2: Functions as an inverse agonist, increasing basal cAMP levels by 30–40% [1] [3].
  • Mouse CB2: Similarly displays inverse agonism but with lower potency than in rats [1].

This divergence stems from ~81% amino acid identity between human and rodent CB2 receptors, with critical differences in the intracellular loop 2 (ICL2) and C-terminal domains affecting G-protein coupling efficiency [1]. Notably, rodent CB2 receptors exhibit higher constitutive activity than human orthologs, influencing ligand-directed signaling [3] [4].

Table 2: Functional Activity of (R,S)-AM1241 Across Species

SpeciescAMP ModulationReceptor ActivityConstitutive Activity Level
HumanInhibitionFull agonistLow
RatElevationInverse agonistHigh
MouseElevationInverse agonistModerate

Stereochemical Influences on Pharmacodynamics

Comparative Efficacy of (R)-AM1241 and (S)-AM1241 Enantiomers

Chiral separation of (R,S)-AM1241 reveals distinct pharmacodynamic properties:

  • Binding Affinity: (R)-AM1241 exhibits >40-fold higher affinity for CB2 receptors (hCB2 Ki = 1.8 nM) compared to (S)-AM1241 (hCB2 Ki = 75 nM) across human, rat, and mouse subtypes [1].
  • Functional Activity: Despite lower affinity, (S)-AM1241 acts as a full agonist at all CB2 receptors, inhibiting cAMP in humans and increasing it in rodents. Conversely, (R)-AM1241 mirrors the racemate’s species-specific profile (agonist in humans, inverse agonist in rodents) [1].
  • In Vivo Efficacy: In rodent pain models, (S)-AM1241 shows superior antinociceptive efficacy over both (R)-AM1241 and the racemate. For example, in carrageenan-induced inflammatory pain, (S)-AM1241 (10 mg/kg) reduces hyperalgesia by 80% vs. 40% for (R)-AM1241. This occurs despite (R)-AM1241’s higher receptor occupancy, suggesting efficacy depends on functional agonism rather than affinity [1] [7].

Table 3: Enantiomer-Specific Properties of AM1241

Parameter(R)-AM1241(S)-AM1241
CB2 Binding Affinity (Ki)1.8 nM75 nM
Functional Activity (hCB2)AgonistAgonist
Functional Activity (rCB2)Inverse agonistAgonist
In Vivo Analgesic EfficacyModerateHigh

Role of Chirality in Protean Agonism and Inverse Agonism

The stereochemistry of AM1241 underpins its protean agonism—a phenomenon where ligands exhibit context-dependent efficacy (agonist, antagonist, or inverse agonist) based on receptor conformational states [3] [4]:

  • Mechanistic Basis: (R,S)-AM1241 stabilizes unique CB2 receptor conformations. In systems with high constitutive activity (e.g., rodent CB2), it behaves as an inverse agonist by stabilizing inactive receptor states. When constitutive activity is pharmacologically abolished (e.g., via pretreatment with inverse agonist AM630), (R,S)-AM1241 switches to partial agonism [3].
  • Enantiomer-Specific Effects: (S)-AM1241 consistently acts as an agonist regardless of constitutive activity levels, while (R)-AM1241’s inverse agonism is amplified in high-constitutive settings. This suggests the S-enantiomer preferentially stabilizes active conformations [1] [4].
  • Therapeutic Implications: Protean agonism explains discordant in vitro vs. in vivo data. For example, (R,S)-AM1241 shows inverse agonism in recombinant cell assays but robust agonist-like antinociception in vivo, where inflammation upregulates CB2 expression and alters constitutive activity [3] [7]. In neuroinflammatory models, this property enables suppression of microglial activation via CB2-dependent pathways, slowing disease progression in ALS mice [6].

Table 4: Impact of Constitutive Activity on AM1241 Pharmacology

Condition(R,S)-AM1241 Activity(R)-AM1241 Activity(S)-AM1241 Activity
High constitutive activityInverse agonistInverse agonistAgonist
Low constitutive activityPartial agonistWeak agonistFull agonist

Properties

CAS Number

444912-48-5

Product Name

(R,S)-AM1241

IUPAC Name

(2-iodo-5-nitrophenyl)-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone

Molecular Formula

C22H22IN3O3

Molecular Weight

503.3 g/mol

InChI

InChI=1S/C22H22IN3O3/c1-24-11-5-4-6-16(24)13-25-14-19(17-7-2-3-8-21(17)25)22(27)18-12-15(26(28)29)9-10-20(18)23/h2-3,7-10,12,14,16H,4-6,11,13H2,1H3

InChI Key

ZUHIXXCLLBMBDW-UHFFFAOYSA-N

SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I

Solubility

Soluble in DMSO, not in water

Synonyms

AM-1241; AM 1241; AM1241; UNII-DLM851L3RD.

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])I

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.